Oseltamivir-d5 Phosphate
Description
Properties
Molecular Formula |
C₁₆H₂₆D₅N₂O₈P |
|---|---|
Molecular Weight |
415.43 |
Synonyms |
(3R,4R,5S)-4-(Acetylamino-d5)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Oseltamir-d5 Phosphate; Ro 64-0796/002-d5; Tamiflu-d5; |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Oseltamivir-d5 Phosphate
This compound is a deuterated form of oseltamivir phosphate, an antiviral medication primarily used for the treatment and prevention of influenza. The deuteration enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways and interactions within biological systems more accurately. This article explores the scientific research applications of this compound, focusing on its use in bioanalytical methods, case studies, and implications for drug development.
Bioanalytical Method Development
This compound is extensively utilized as an internal standard in bioanalytical methods for quantifying oseltamivir and its active metabolite, oseltamivir carboxylate. These methods typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of this compound allows for:
- Improved Sensitivity : The isotopic labeling helps distinguish between the drug and its metabolites in complex biological matrices such as plasma.
- Validation of Assays : Studies have validated methods according to US FDA guidelines, confirming the accuracy and reliability of results obtained with this compound as a standard .
Case Study: Method Validation
In a validation study involving human plasma samples, the matrix effect and specificity were assessed using this compound. The results showed minimal interference from endogenous substances, confirming the method's selectivity .
Pharmacokinetic Studies
This compound has been instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of oseltamivir. For example:
- Absorption Studies : Research has demonstrated that oseltamivir administered via nasogastric tube in critically ill patients leads to effective absorption and conversion to its active form, oseltamivir carboxylate. The use of deuterated forms allows for precise tracking of drug levels over time .
Case Study: Severe Influenza Treatment
A study highlighted the pharmacokinetics of oseltamivir in ventilated patients with severe influenza. The findings indicated that high trough concentrations of oseltamivir carboxylate were achieved, which were significantly above the inhibitory concentration required for viral strains .
Investigating Drug Interactions
This compound is also used to investigate potential drug-drug interactions. By utilizing this labeled compound, researchers can evaluate how co-administered drugs may affect the metabolism of oseltamivir.
- Example Study : A study examined the interaction between oseltamivir and other antiviral agents, using this compound to quantify changes in metabolism rates .
Clinical Efficacy Studies
Clinical studies involving this compound have explored its efficacy in various patient populations, including children with immune thrombocytopenic purpura (ITP) who did not respond to first-line treatments.
- Case Study: ITP Treatment : In a report involving three pediatric patients with ITP, oral administration of oseltamivir phosphate led to significant clinical improvements after failure of initial therapies .
Table 1: Summary of Bioanalytical Methods Using this compound
| Method Type | Application Area | Key Findings |
|---|---|---|
| LC-MS/MS | Quantification | High sensitivity; low matrix effect |
| Pharmacokinetics | Drug absorption studies | Effective absorption in critically ill patients |
| Drug Interaction | Metabolism studies | Identified significant interactions with other antivirals |
Table 2: Clinical Studies Involving this compound
| Study Focus | Population | Outcome |
|---|---|---|
| Severe Influenza Treatment | Ventilated patients | High trough concentrations; viral clearance observed |
| ITP Treatment | Pediatric patients | Successful treatment after first-line failure |
Chemical Reactions Analysis
Pro-Drug Activation via Hydrolysis
The compound acts as a pro-drug, undergoing enzymatic or acidic hydrolysis to form the active metabolite oseltamivir carboxylate-d5 .
Hydrolysis is critical for antiviral efficacy, enabling neuraminidase inhibition .
Oxidation and Reduction Reactions
Oseltamivir-d5 phosphate participates in redox reactions essential for structural analysis and metabolite studies .
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO4 (acidic conditions) | Carboxylic acid derivatives | Functional group identification |
| Reduction | LiAlH4 (anhydrous THF, -40°C) | Alcohol intermediates | Synthesis of deuterated analogs |
Deuterium labeling minimizes metabolic interference, enhancing traceability in mass spectrometry .
Analytical Characterization
LC-MS/MS Parameters
| Parameter | This compound | Internal Standard (Oseltamivir-d5) |
|---|---|---|
| Precursor → Product ion | 313.3 → 166.1 | 318.3 → 171.2 |
| Collision energy (CE) | 25 V | 25 V |
| Retention time | 4.85 min | 4.82 min |
Ion-Exchange Chromatography
| Column | Retention Time (min) | Resolution |
|---|---|---|
| SCX | 3.76 | Δt = 0.03 |
These methods achieve >95% recovery from biological matrices, with a linear range of 0.92–5.22 ng/mL .
Stability and Degradation
The compound degrades under strong acidic/alkaline conditions, forming impurities such as oseltamivir acid-d5 .
| Stress Condition | Degradation Products | Impact |
|---|---|---|
| pH < 2.0 (72h) | Oseltamivir acid-d5 | Reduced antiviral activity |
| UV light (48h) | Photo-degradation byproducts | Requires storage at -20°C in dark |
Comparison with Similar Compounds
Chemical Structure and Isotopic Composition
| Property | Oseltamivir-d5 Phosphate | Oseltamivir Phosphate | Oseltamivir Carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₆D₅N₂O₈P | C₁₆H₃₁N₂O₈P | C₁₄H₂₄N₂O₄ (free acid) |
| Molecular Weight | 415.43 | 410.40 | 284.3 (free acid) |
| CAS Number | 204255-11-8 (deuterated) | 204255-11-8 | 187227-45-8 |
| Key Modifications | Five deuterium atoms in ethyl ester | Prodrug with phosphate group | Active metabolite (carboxylic acid) |
Key Differences :
- This compound incorporates deuterium to slow metabolic cleavage (deuterium isotope effect), enhancing its utility in tracking drug metabolism .
- Oseltamivir Phosphate is a prodrug converted to Oseltamivir Carboxylate in vivo, while the deuterated form is non-therapeutic and used exclusively for research .
Physicochemical Properties

Implications :
- The deuterated form’s lower solubility may necessitate specialized solvents for analytical workflows .
- Both compounds exhibit high thermal stability, critical for storage and handling .
Analytical Methods
| Method | This compound | Oseltamivir Phosphate |
|---|---|---|
| Chromatography | UHPLC | RP-HPLC |
| Spectroscopy | ¹H-NMR, ³¹P-NMR | UV-Vis |
| Mass Spectrometry | Required for isotopic distinction | Optional for quantification |
Key Findings :
- Deuterated analogs require mass spectrometry to differentiate isotopic peaks .
- Oseltamivir Phosphate is validated via UV spectrophotometry (λ = 210–310 nm) and RP-HPLC .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

